Diethyl 4-(4-chlorophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Ethyl acetoacetate, 4-chlorobenzaldehyde, and 4-ethoxyaniline are condensed in the presence of ammonium acetate.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves esterification to produce the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated dihydropyridine compounds.
Scientific Research Applications
3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of dihydropyridines.
Biology: Investigated for its effects on calcium channels in cellular models.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels in cell membranes. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: Known for its high vascular selectivity.
Uniqueness
3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its unique structure allows for potential variations in its interaction with calcium channels and other molecular targets.
Properties
Molecular Formula |
C27H30ClNO5 |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
diethyl 4-(4-chlorophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30ClNO5/c1-6-32-22-15-13-21(14-16-22)29-17(4)23(26(30)33-7-2)25(19-9-11-20(28)12-10-19)24(18(29)5)27(31)34-8-3/h9-16,25H,6-8H2,1-5H3 |
InChI Key |
LOEIDMCOPBCGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=C(C=C3)Cl)C(=O)OCC)C |
Origin of Product |
United States |
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